molecular formula C6H6BrClN2O2 B129309 5-Bromo-4-chloro-2,6-dimethoxypyrimidine CAS No. 42362-16-3

5-Bromo-4-chloro-2,6-dimethoxypyrimidine

Cat. No.: B129309
CAS No.: 42362-16-3
M. Wt: 253.48 g/mol
InChI Key: XQJBRHJTKOSSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a chemical compound with the molecular formula C6H6BrClN2O2 and a molecular weight of 253.48 g/mol. It is an off-white solid that is slightly soluble in chloroform and methanol. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.

Scientific Research Applications

5-Bromo-4-chloro-2,6-dimethoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Target of Action

5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a compound useful in organic synthesis It’s known that pyrimidine derivatives have attracted extensive attention in molecular biology, as versatile intermediates in organic synthesis and because of their bactericidal action .

Mode of Action

It’s known that pyrimidines can undergo various reactions such as palladium-catalyzed carbomethoxyvinylation and thienylation . These reactions involve the interaction of the pyrimidine with a catalyst, leading to the formation of new compounds.

Pharmacokinetics

The solubility of the compound in chloroform and methanol suggests that it could potentially be absorbed and distributed in the body. The metabolism and excretion of this compound would depend on various factors, including the specific biochemical reactions it undergoes in the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactions with other substances can be affected by factors such as temperature, pH, and the presence of a catalyst . Additionally, the compound’s solubility in different solvents suggests that its action could also be influenced by the specific environment in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. One common method starts with 2,6-dimethoxypyrimidine, which undergoes bromination and chlorination under controlled conditions to yield the desired product . The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The compound is then purified through crystallization or distillation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2,6-dimethoxypyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dimethoxypyrimidine: Similar in structure but lacks the chlorine atom.

    5-Bromo-2,4-dichloropyrimidine: Contains an additional chlorine atom compared to 5-Bromo-4-chloro-2,6-dimethoxypyrimidine.

    5-Iodouracil: Contains an iodine atom instead of bromine and is used in similar applications.

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-bromo-4-chloro-2,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJBRHJTKOSSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)OC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481316
Record name 5-Bromo-4-chloro-2,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42362-16-3
Record name 5-Bromo-4-chloro-2,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-2,6-dimethoxy-pyrimidine (2.2 g, 12.6 mmol) and sodium bicarbonate (2.39 g, 28.4 mmol) were stirred in aqueous methanol (50%, 40 mL) at room temperature. Bromine (3.52 g, 22.0 mmol) was added dropwise over a period of 60 minutes. After the addition was complete, stirring was continued or additional 60 minutes. The solid was collected and was washed with water to yield 6.2 g of crude material. 3.1 g of the crude material were dissolved in hot methanol (40 mL) and water (10 mL) was added. The resultant precipitate was collected and dried in vacuo to yield the product (1.0 g, 3.95 mmol). 1H (CDCl3): δ=4.05 (s, 3H), 3.99 (s, 3H) ppm.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 250 mL round bottom flask, 4-chloro-2,6-dimethoxy-pyrimidine (3.25 g, 18.65 mmol) and NaHCO3 (3.6 g, 42.9 mmol) was charged with MeOH and water (1:1 ratio, 160 mL). Bromine (1.44 mL, 27.97 mmol) was added to the mixture dropwise (in 1 hour). The reaction was stirred at room temperature overnight. The reaction mixture was concentrated down. Ethyl acetate was added, followed by washing with brine. The organic layer was concentrated down and purified (silica gel, 0-50% EtOAC/hexane) to give white solid (4.06 g, 86%). LC-MS shows 255.1 (M+1). 1H NMR (300 MHz, CDCl3): δ 4.07 (s, 3H), 3.98 (s, 3H); 13C NMR (300 MHz, CDCl3): δ 168.27; 162.79; 160.38; 97.08; 55.78; 55.70.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Name
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.